N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide
Description
N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane carboxamide backbone with a butyl group and a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.
Properties
CAS No. |
62400-02-6 |
|---|---|
Molecular Formula |
C17H29N3O |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-butyl-N-(1,3,5-trimethylpyrazol-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H29N3O/c1-5-6-12-20(16-13(2)18-19(4)14(16)3)17(21)15-10-8-7-9-11-15/h15H,5-12H2,1-4H3 |
InChI Key |
FHVDQGWPKFCAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(N(N=C1C)C)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the intermediate. This intermediate is subsequently treated with n-butylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide: Similar structure but with different substituents on the pyrazole ring.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group instead of the cyclohexanecarboxamide moiety
Uniqueness
N-Butyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
